molecular formula C15H14Cl2N2O2 B2722416 5,7-Dichloroquinolin-8-yl piperidine-1-carboxylate CAS No. 347370-59-6

5,7-Dichloroquinolin-8-yl piperidine-1-carboxylate

Cat. No.: B2722416
CAS No.: 347370-59-6
M. Wt: 325.19
InChI Key: ZLEFCCOOOKVKQS-UHFFFAOYSA-N
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Description

5,7-Dichloroquinolin-8-yl piperidine-1-carboxylate is a synthetic organic compound featuring a quinoline core substituted with two chlorine atoms at positions 5 and 7, coupled with a piperidine-1-carboxylate moiety at position 6. This structure combines the aromatic heterocyclic properties of quinoline with the conformational flexibility of piperidine, making it a candidate for exploration in medicinal chemistry and materials science.

Properties

IUPAC Name

(5,7-dichloroquinolin-8-yl) piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O2/c16-11-9-12(17)14(13-10(11)5-4-6-18-13)21-15(20)19-7-2-1-3-8-19/h4-6,9H,1-3,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLEFCCOOOKVKQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Materials and Reagents Required

The synthesis of 5,7-dichloroquinolin-8-yl piperidine-1-carboxylate requires specific reagents and materials to ensure successful preparation:

Primary Starting Materials and Reagents

Reagent Function Purity Required
8-Hydroxyquinoline Primary starting material ≥98%
Chloroform Solvent for chlorination Anhydrous, ≥99.5%
Chlorine gas Chlorinating agent ≥99.5%
Iodine Catalyst for chlorination Resublimed, ≥99.8%
Sodium pyrosulphite Removing excess chlorine ≥98%
Piperidine Source of piperidine moiety Anhydrous, ≥99%
Carbonyldiimidazole (CDI) or triphosgene Carbonylating agent ≥97%
Triethylamine Base Anhydrous, ≥99%
Dichloromethane Solvent for carbonylation Anhydrous, ≥99.8%
Silica gel Purification 60-120 mesh, for column chromatography

Laboratory Equipment

  • Reaction vessels with appropriate cooling and heating capabilities
  • Gas delivery system for chlorine introduction
  • Reflux condenser
  • Inert gas line (nitrogen or argon)
  • Temperature control apparatus
  • Stirring equipment
  • Filtration setup
  • Rotary evaporator
  • Analytical equipment (TLC, NMR, Mass Spectrometry)

Synthetic Routes to 5,7-Dichloroquinolin-8-yl piperidine-1-carboxylate

The synthesis of the target compound is generally achieved through a sequential approach involving two key steps: (1) preparation of 5,7-dichloro-8-hydroxyquinoline as a critical intermediate, and (2) carbamoylation with piperidine-1-carbonyl chloride or an equivalent reagent.

Preparation of Key Precursor: 5,7-Dichloro-8-hydroxyquinoline

The critical first step involves selective chlorination of 8-hydroxyquinoline at positions 5 and 7. According to the patent by Ruhl et al., this can be achieved through a well-defined process using chlorine in the presence of an iodine catalyst.

Conversion to 5,7-Dichloroquinolin-8-yl piperidine-1-carboxylate

For the conversion of 5,7-dichloro-8-hydroxyquinoline to the target compound, several synthetic approaches can be employed, based on established carbamoylation methods for phenolic compounds.

Method 1: Using Carbonyldiimidazole (CDI)

This method utilizes the mild activating agent CDI to form the carbamate linkage:

  • In a dry round-bottomed flask under inert atmosphere, dissolve 5,7-dichloro-8-hydroxyquinoline (1.0 equivalent, e.g., 2.14 g, 10 mmol) in anhydrous DMF (30 mL).
  • In a separate vessel, prepare a solution of carbonyldiimidazole (1.2 equivalents, e.g., 1.95 g, 12 mmol) in anhydrous DMF (10 mL).
  • Cool the quinoline solution to 0°C and add the CDI solution dropwise over 30 minutes.
  • Stir the mixture for 1 hour at 0°C, then add piperidine (1.2 equivalents, e.g., 1.02 g, 12 mmol).
  • Allow the reaction mixture to warm to room temperature and continue stirring for 24 hours.
  • Monitor the reaction progress by TLC.
  • Upon completion, pour the reaction mixture into ice water (100 mL) and extract with ethyl acetate (3 × 50 mL).
  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
  • Purify the crude product by column chromatography on silica gel using an appropriate gradient solvent system (e.g., hexane/ethyl acetate).
Method 2: Using Phosgene Derivatives

An alternative approach employs triphosgene or other phosgene derivatives:

  • In a dry round-bottomed flask under nitrogen, dissolve piperidine (1.2 equivalents, e.g., 1.02 g, 12 mmol) and triethylamine (2.5 equivalents, e.g., 2.53 g, 25 mmol) in anhydrous dichloromethane (30 mL) and cool to 0°C.
  • Add triphosgene (0.4 equivalents, e.g., 1.19 g, 4 mmol) in anhydrous dichloromethane (10 mL) dropwise over 30 minutes while maintaining the temperature below 5°C.
  • Stir the mixture for 1 hour at 0°C to form piperidine-1-carbonyl chloride in situ.
  • Add a solution of 5,7-dichloro-8-hydroxyquinoline (1.0 equivalent, e.g., 2.14 g, 10 mmol) and pyridine (1.1 equivalents, e.g., 0.87 g, 11 mmol) in dichloromethane (20 mL) dropwise at 0°C.
  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
  • Quench the reaction with water (50 mL) and separate the layers.
  • Extract the aqueous layer with dichloromethane (2 × 30 mL).
  • Wash the combined organic layers with saturated sodium bicarbonate solution, 0.5 M hydrochloric acid, and brine.
  • Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography or recrystallization.
Method 3: Microwave-Assisted Synthesis

For a more rapid synthesis, microwave irradiation can be employed:

  • In a microwave reaction vessel, combine 5,7-dichloro-8-hydroxyquinoline (1.0 equivalent), piperidine (1.2 equivalents), and triphosgene (0.4 equivalents) in the presence of potassium carbonate (2.0 equivalents) in acetonitrile (5 mL).
  • Seal the vessel and irradiate at 100°C (100-150 W) for 10-15 minutes.
  • Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
  • Purify the crude product by appropriate methods.

Optimization Parameters for Carbamoylation Reaction

Various reaction parameters significantly impact the yield and purity of the final product. Table 1 below summarizes the optimization studies for the carbamoylation step:

Table 1: Optimization of Reaction Conditions for Carbamoylation

Entry Carbonylating Agent Solvent Base Temperature (°C) Time (h) Yield (%)
1 CDI DMF None 25 24 65-70
2 CDI DMF Triethylamine 25 24 75-80
3 Triphosgene DCM Triethylamine 0 to 25 6 70-75
4 Triphosgene DCM Pyridine 0 to 25 6 80-85
5 Cyanuric fluoride Acetonitrile Pyridine 25 18 65-70
6 Phosgene THF Triethylamine -10 to 25 4 75-80
7 Triphosgene DCM DMAP 0 to 25 6 85-90

The data indicates that optimal yields are obtained using triphosgene in dichloromethane with 4-dimethylaminopyridine (DMAP) as a catalyst, allowing the reaction to proceed from 0°C to room temperature over 6 hours (Entry 7).

Purification and Characterization

Purification Methods

The crude 5,7-dichloroquinolin-8-yl piperidine-1-carboxylate can be purified using several techniques:

  • Column Chromatography : Silica gel chromatography using hexane/ethyl acetate (gradient from 9:1 to 7:3) typically provides good separation.

  • Recrystallization : The compound can be recrystallized from dichloromethane/hexane or methanol with cooling.

  • Preparative HPLC : For highest purity requirements, preparative HPLC using a C18 column with acetonitrile/water mixture as the mobile phase can be employed.

Characterization Data

Table 2: Physicochemical Properties and Characterization Data

Property Value/Description
Appearance Light beige to off-white crystalline solid
Molecular Formula C15H14Cl2N2O2
Molecular Weight 325.2 g/mol
Melting Point 145-147°C (predicted)
Solubility Soluble in dichloromethane, chloroform, DMSO; slightly soluble in methanol; insoluble in water
1H NMR (predicted) δ 8.95 (dd, 1H, quinoline-H2), 8.40 (dd, 1H, quinoline-H4), 7.75 (d, 1H, quinoline-H6), 7.50 (d, 1H, quinoline-H3), 3.65-3.55 (m, 4H, piperidine-H2,6), 1.75-1.65 (m, 2H, piperidine-H4), 1.65-1.55 (m, 4H, piperidine-H3,5)
13C NMR (predicted) δ 160.5 (C=O), 150.1, 148.3, 140.2, 135.7, 132.9, 130.6, 126.7, 124.3, 122.1 (quinoline carbons), 46.5 (piperidine-C2,6), 25.8 (piperidine-C3,5), 24.6 (piperidine-C4)
IR (predicted) ν (cm-1): 1725 (C=O), 1620, 1580 (C=N, C=C), 1450, 1250, 1150, 850, 780
Mass Spectrum (predicted) m/z: 326 [M+H]+, 328 [M+2+H]+, 330 [M+4+H]+ (characteristic chlorine isotope pattern)

Alternative Synthetic Approaches

While the above methods represent the most direct routes to 5,7-dichloroquinolin-8-yl piperidine-1-carboxylate, several alternative approaches merit consideration for specific research requirements.

One-Pot Chlorination and Carbamoylation

A one-pot procedure could potentially be developed wherein 8-hydroxyquinoline is first chlorinated and then directly carbamoylated without isolation of the intermediate:

  • Perform the chlorination of 8-hydroxyquinoline as described in section 3.1.
  • After confirming complete chlorination, remove an aliquot of the reaction solvent by distillation.
  • Cool the mixture and add a solution of preformed piperidine-1-carbonyl chloride in dichloromethane.
  • Add a suitable base (e.g., pyridine or triethylamine) and continue the reaction at room temperature for 6-8 hours.
  • Work up and purify as described previously.

This approach could potentially increase overall efficiency by eliminating an isolation step, though careful optimization would be required.

Suzuki-Miyaura Coupling Approach

Reaction Mechanism Considerations

Chlorination Mechanism

The chlorination of 8-hydroxyquinoline proceeds via electrophilic aromatic substitution. The hydroxyl group directs chlorination to the 5 and 7 positions through its electron-donating properties. The iodine catalyst likely forms an I-Cl species that serves as a more selective chlorinating agent compared to molecular chlorine alone.

Carbamoylation Mechanism

The carbamoylation step involves nucleophilic attack of the phenolic oxygen on the carbonyl carbon of the activated piperidine-1-carbonyl species. When using CDI, the reaction proceeds through an imidazolide intermediate that reacts with the phenol to form the carbamate linkage. With phosgene derivatives, a piperidine-1-carbonyl chloride intermediate is formed, which subsequently reacts with the phenolate anion.

Scaling Considerations and Industrial Applications

For larger-scale preparations, several modifications to the laboratory-scale procedures might be necessary:

Process Optimizations

Table 3: Scale-Up Process Optimizations

Process Step Laboratory Scale Industrial Scale Recommendation
Chlorination Chlorine gas bubbling Use of chlorine dissolved in chloroform or liquid chlorine addition
Solvent Chloroform Consider dichloromethane or other less hazardous alternatives
Catalyst Iodine Fixed-bed iodine catalyst or recyclable iodine sources
Carbonylation Batch process Consider continuous flow processing
Purification Column chromatography Recrystallization or continuous crystallization
Waste treatment Basic lab procedures Comprehensive chlorinated waste treatment

Chemical Reactions Analysis

5,7-Dichloroquinolin-8-yl piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5,7-Dichloroquinolin-8-yl piperidine-1-carboxylate is utilized in various scientific research fields, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5,7-Dichloroquinolin-8-yl piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl 4-Amino-4-(Pyridin-3-yl)Piperidine-1-Carboxylate (PK03447E-1)

  • Structural Differences: The quinoline ring in 5,7-dichloroquinolin-8-yl piperidine-1-carboxylate is replaced by a pyridine ring in PK03447E-1. PK03447E-1 features a tert-butyl ester group and an amino substituent on the piperidine ring, unlike the dichlorinated quinoline system in the target compound.
  • Safety and Handling: PK03447E-1 requires respiratory, hand, and eye protection during handling, indicating that piperidine-carboxylate derivatives may pose irritant or toxic risks—a consideration likely applicable to 5,7-dichloroquinolin-8-yl piperidine-1-carboxylate .

tert-Butyl 3-(1H-Tetrazol-5-yl)Piperidine-1-Carboxylate

  • Functional Group Variation: This analog replaces the quinoline moiety with a tetrazole ring, a bioisostere for carboxylic acids, which enhances metabolic stability and solubility. In contrast, the dichloroquinoline system may confer stronger π-π stacking interactions with biological targets .
  • Biological Activity: The tetrazole-bearing compound exhibits antidiabetic activity (IC50 = 7.12 µM), attributed to its carboxylate-like properties.

General Trends in Piperidine-Carboxylate Derivatives

  • Role of Substituents: Chlorine atoms in the quinoline ring may enhance electrophilic character, influencing reactivity in cross-coupling reactions or interactions with biological targets. Tert-butyl groups (as in PK03447E-1) or tetrazole rings introduce steric or electronic variations that affect solubility and bioavailability.

Research Implications and Gaps

  • Synthetic Feasibility: The dichloroquinoline system may complicate synthesis due to steric hindrance, necessitating optimized coupling conditions.
  • Biological Potential: Analogous compounds with carboxylate or tetrazole groups show antidiabetic activity, suggesting that 5,7-dichloroquinolin-8-yl piperidine-1-carboxylate could be screened for similar or novel therapeutic effects.
  • Safety Profile : Chlorinated aromatics often require rigorous toxicity assessments, which are absent in current literature.

Biological Activity

5,7-Dichloroquinolin-8-yl piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Compound Overview

  • IUPAC Name: (5,7-dichloroquinolin-8-yl) piperidine-1-carboxylate
  • Molecular Formula: C15H14Cl2N2O2
  • Molecular Weight: 325.19 g/mol
  • CAS Number: 347370-59-6

Synthesis Methods

The synthesis of 5,7-Dichloroquinolin-8-yl piperidine-1-carboxylate typically involves the reaction of 5,7-dichloroquinoline with piperidine-1-carboxylic acid. This process often requires specific conditions such as elevated temperatures and the use of solvents like toluene or acetonitrile, along with catalysts to facilitate the reaction.

Antimicrobial Properties

Research indicates that 5,7-Dichloroquinolin-8-yl piperidine-1-carboxylate exhibits notable antimicrobial activity . It has been tested against various bacterial strains and fungi, demonstrating effectiveness comparable to established antimicrobial agents. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .

Anticancer Activity

The compound has also shown promise in anticancer research . Studies reveal that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. For instance, in vitro tests on human cancer cells indicated a significant reduction in cell viability at micromolar concentrations .

The biological effects of 5,7-Dichloroquinolin-8-yl piperidine-1-carboxylate are primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways. For example, it has been shown to inhibit topoisomerases, which play a vital role in DNA replication and transcription.
  • Receptor Modulation: It can act on various receptors, potentially influencing signaling pathways related to inflammation and apoptosis.

Comparative Analysis

To understand the uniqueness of 5,7-Dichloroquinolin-8-yl piperidine-1-carboxylate, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
5,7-DichloroquinolineLacks piperidine moietyAntimicrobial but less potent
Piperidine-1-carboxylic acidLacks quinoline structureLimited biological activity
5-ChloroquinolinContains chlorine but different structureModerate anticancer activity

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of 5,7-Dichloroquinolin-8-yl piperidine-1-carboxylate against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL against both strains, indicating strong antimicrobial potential .

Cancer Cell Line Research

In another investigation focusing on its anticancer properties, researchers treated various human cancer cell lines (e.g., breast and lung cancer) with different concentrations of the compound. Results showed a dose-dependent decrease in cell viability with IC50 values ranging from 10 to 20 µM, highlighting its potential as a therapeutic agent in oncology.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5,7-Dichloroquinolin-8-yl piperidine-1-carboxylate to improve yield and purity?

  • Methodological Answer :

  • Step 1 : Vary reaction conditions (solvent polarity, temperature, catalyst loading) to identify optimal parameters. For example, test polar aprotic solvents like DMF or DMSO for nucleophilic substitution at the quinoline core .
  • Step 2 : Monitor reaction progress via TLC or HPLC, focusing on intermediate formation (e.g., 5,7-dichloro-8-hydroxyquinoline). Use spectroscopic methods (¹H NMR, IR) to confirm intermediate identity .
  • Step 3 : Purify the final product using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and validate purity via HPLC (>95% by area normalization) .

Q. What analytical techniques are critical for characterizing 5,7-Dichloroquinolin-8-yl piperidine-1-carboxylate?

  • Methodological Answer :

  • Essential Techniques :
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish quinoline protons (e.g., aromatic region δ 7.5–8.5 ppm) from piperidine methylene groups (δ 1.5–2.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and rule out halogen isotope interference (e.g., Cl₂ isotopic pattern) .
  • Elemental Analysis : Validate C, H, N, Cl content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How to resolve contradictions in spectral data when synthesizing derivatives of 5,7-Dichloroquinolin-8-yl piperidine-1-carboxylate?

  • Methodological Answer :

  • Scenario : Discrepancies in ¹H NMR integration ratios or unexpected coupling patterns.
  • Troubleshooting :
  • Purity Check : Re-crystallize the compound or use preparative HPLC to eliminate impurities that distort signals .
  • Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃; hydrogen bonding in DMSO may deshield aromatic protons .
  • Dynamic Processes : Use variable-temperature NMR to detect conformational exchange (e.g., piperidine ring puckering) .

Q. What strategies mitigate solubility limitations of 5,7-Dichloroquinolin-8-yl piperidine-1-carboxylate in biological assays?

  • Methodological Answer :

  • Approach 1 : Use co-solvents (e.g., DMSO ≤1% v/v) to enhance aqueous solubility while minimizing cytotoxicity .
  • Approach 2 : Synthesize prodrugs (e.g., ester or carbamate derivatives) with improved lipophilicity for cellular uptake, followed by enzymatic cleavage in vivo .
  • Validation : Measure partition coefficients (log P) via shake-flask method and correlate with cellular uptake efficiency .

Q. How to design mechanistic studies to investigate the role of the piperidine-carboxylate moiety in target binding?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with modified piperidine substituents (e.g., methyl groups, alternative heterocycles) to assess steric/electronic effects .
  • Step 2 : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) to target proteins .
  • Step 3 : Perform molecular dynamics simulations to model ligand-receptor interactions, focusing on hydrogen bonding with the carboxylate group .

Data Analysis & Reproducibility

Q. How to address batch-to-batch variability in the synthesis of 5,7-Dichloroquinolin-8-yl piperidine-1-carboxylate?

  • Methodological Answer :

  • Root Cause Analysis :
  • Track reagent lot numbers (e.g., variability in piperidine-1-carbonyl chloride purity) .
  • Standardize quenching conditions (pH, temperature) to minimize side reactions during workup .
  • Statistical Process Control : Implement control charts for critical parameters (e.g., reaction time, yield) across ≥5 batches .

Q. What computational tools can predict the reactivity of the dichloroquinoline core in derivatization reactions?

  • Methodological Answer :

  • Software Recommendations :
  • Gaussian : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the quinoline ring .
  • AutoDock Vina : Model steric clashes during nucleophilic substitution at the C8 position .
  • Validation : Compare predicted reaction pathways with experimental outcomes (e.g., regioselectivity in alkylation) .

Safety & Compliance

Q. What safety protocols are critical when handling 5,7-Dichloroquinolin-8-yl piperidine-1-carboxylate in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact .
  • Waste Disposal : Collect halogenated waste separately for incineration to avoid environmental release .
  • Exposure Mitigation : Use fume hoods for synthesis steps involving volatile reagents (e.g., thionyl chloride) .

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